Dicetyl methyl benzyl ammonium chloride

Surface Chemistry Formulation Science Antimicrobial Surfactants

Dicetyl methyl benzyl ammonium chloride (CAS 38618-39-2), systematically named benzyl-dihexadecyl-methylazanium chloride, is a lipophilic quaternary ammonium compound (QAC) belonging to the dialkyl dimethyl benzyl ammonium chloride sub-class. Characterized by two saturated C16 (cetyl) alkyl chains, a methyl group, and a benzyl substituent on the quaternary nitrogen, this compound exhibits a molecular weight of 606.49 g/mol and the molecular formula C₄₀H₇₆ClN.

Molecular Formula C40H76ClN
Molecular Weight 606.5 g/mol
CAS No. 38618-39-2
Cat. No. B12771846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicetyl methyl benzyl ammonium chloride
CAS38618-39-2
Molecular FormulaC40H76ClN
Molecular Weight606.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1
InChIKeyNBPIESHSZVPURH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicetyl Methyl Benzyl Ammonium Chloride (CAS 38618-39-2): A Long-Chain Quaternary Ammonium Biocide for Specialized Formulations


Dicetyl methyl benzyl ammonium chloride (CAS 38618-39-2), systematically named benzyl-dihexadecyl-methylazanium chloride, is a lipophilic quaternary ammonium compound (QAC) belonging to the dialkyl dimethyl benzyl ammonium chloride sub-class [1]. Characterized by two saturated C16 (cetyl) alkyl chains, a methyl group, and a benzyl substituent on the quaternary nitrogen, this compound exhibits a molecular weight of 606.49 g/mol and the molecular formula C₄₀H₇₆ClN . Its pronounced hydrophobicity, driven by the dual long-chain architecture, dictates a distinct profile in surface activity, micellization behavior, and antimicrobial potency compared to shorter-chain QAC analogs such as benzalkonium chloride (BAC) mixtures or didecyl dimethyl ammonium chloride (DDAC).

Why Dicetyl Methyl Benzyl Ammonium Chloride Cannot Be Interchanged with Shorter-Chain Quaternary Ammonium Disinfectants


Generic substitution between quaternary ammonium compounds is frequently attempted in procurement, yet the biological and physicochemical performance of QACs is acutely sensitive to alkyl chain length and symmetry. Dicetyl methyl benzyl ammonium chloride, with its dual C16 chains, occupies a distinct parameter space compared to the more common C12–C14 benzalkonium chloride mixtures or the C10 didecyl analogs [1]. Shorter-chain QACs exhibit higher critical micelle concentrations (CMC) and faster kill kinetics against planktonic bacteria, but they may lack the sustained surface activity and hydrophobic interaction capacity required for penetrating waxy biofilms or solubilizing lipophilic membranes [2]. Conversely, the target compound's enhanced lipophilicity can translate into stronger binding to lipid-rich matrices, potentially offering residual antimicrobial activity on hydrophobic surfaces that water-soluble analogs cannot match. This precludes simple drop-in replacement without reformulation and efficacy validation.

Quantitative Differentiation Evidence for Dicetyl Methyl Benzyl Ammonium Chloride (CAS 38618-39-2) Versus Alternative QAC Biocides


Reduced Critical Micelle Concentration (CMC) Relative to Didecyl Dimethyl Ammonium Chloride

The critical micelle concentration (CMC) of dialkyl quaternary ammonium compounds decreases logarithmically with increasing alkyl chain length, and dicetyl methyl benzyl ammonium chloride (C16 symmetric) is predicted to exhibit a substantially lower CMC than its C10 analog, didecyl dimethyl ammonium chloride (DDAC). For a homologous series of dialkyl dimethyl ammonium chlorides, the CMC at 25 °C drops from approximately 2.0 × 10⁻² M for dioctyl (C8) to 2.2 × 10⁻⁴ M for didodecyl (C12) [1]. Extrapolation using the Klevens equation suggests that the target di-C16 compound exhibits a CMC in the range of 10⁻⁵ to 10⁻⁶ M, representing a >100-fold reduction compared to DDAC [1]. This CMC depression enhances the compound's ability to form micelles at lower concentrations, improving solubilization of hydrophobic actives in concentrated disinfectant formulations.

Surface Chemistry Formulation Science Antimicrobial Surfactants

Enhanced Lipophilicity (log P) Differentiates Dicetyl Methyl Benzyl Ammonium Chloride from Benzalkonium Chloride (BAC) Mixtures

The calculated octanol-water partition coefficient (clog P) of dicetyl methyl benzyl ammonium chloride (CAS 38618-39-2) is approximately 16.0, reflecting its dual C16 alkyl chains [1]. In contrast, the most abundant BAC homolog, benzyl dimethyl dodecyl ammonium chloride (C12-BAC), has a clog P of approximately 6.5, while the C14-BAC homolog reaches ~8.0 [2]. This 8–10 log unit increase in calculated lipophilicity indicates that the target compound partitions >100,000,000-fold more favorably into lipid bilayers. This property is expected to confer superior substantivity on hydrophobic surfaces such as polyethylene, silicone, and lipid-rich organic matter, where shorter-chain QACs are more readily washed off.

Physicochemical Characterization QSAR Modeling Membrane Partitioning

Discriminatory Gram-Positive Potentiation: Long-Chain Dialkyl QAC Advantage Over Monoalkyl Benzalkonium Chlorides

Within the dialkyl dimethyl ammonium chloride series, antimicrobial activity against Gram-positive bacteria increases with alkyl chain length up to C16, beyond which activity plateaus or decreases due to solubility limitations [1]. While direct MIC data for dicetyl methyl benzyl ammonium chloride against specific organisms is not publicly available, the structurally analogous didecyl dimethyl ammonium chloride (DDAC, C10) is reported to exhibit an MIC90 of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas dioctyl dimethyl ammonium chloride (C8) shows MIC90 > 32 µg/mL [2]. Extrapolation of the parabolic SAR model predicts that the target C16 dialkyl benzyl QAC achieves an MIC90 in the range of 1–4 µg/mL against S. aureus, outperforming DDAC by 2- to 8-fold. However, this potency gain is organism-dependent and does not extend to Gram-negative bacteria, where outer membrane permeability limits the activity of highly lipophilic QACs [1].

Antimicrobial Efficacy Gram-Positive Bacteria Structure-Activity Relationship

Optimal Use Cases for Dicetyl Methyl Benzyl Ammonium Chloride Based on Differentiated Property Profile


Residual Antimicrobial Coatings on Hydrophobic Medical Device Surfaces

The extreme lipophilicity of dicetyl methyl benzyl ammonium chloride (clog P ≈ 16) makes it a candidate for antimicrobial coatings on hydrophobic polymers such as silicone catheters, polyurethane endotracheal tubes, and polyethylene wound dressings. Unlike benzalkonium chloride, which leaches rapidly from these surfaces, the target compound is predicted to exhibit sustained residence due to strong hydrophobic interactions, potentially extending antimicrobial activity against Gram-positive skin flora (e.g., S. aureus, S. epidermidis) beyond 72 hours [1].

Concentrated Disinfectant Formulations Requiring Low CMC for Dilution Stability

Formulators developing ultra-concentrated disinfectant sachets or tablets for point-of-use dilution in resource-limited settings can exploit the compound's exceptionally low CMC (estimated 10⁻⁵–10⁻⁶ M) to prevent surfactant precipitation upon dilution. This is a stability advantage over shorter-chain QACs such as DDAC, which may phase-separate in hard water at intermediate dilution ratios [2].

Gram-Positive Biocide Boosters in Dual-QAC Synergistic Blends

In formulated disinfectants targeting Gram-positive biofilms (e.g., Listeria in food processing or MRSA in healthcare), dicetyl methyl benzyl ammonium chloride can serve as a lipophilic booster component. When combined with a more hydrophilic QAC (e.g., a C12–C14 BAC mixture), the binary system leverages the target compound's strong membrane-partitioning capacity to disrupt the thick peptidoglycan layer, while the shorter-chain QAC provides rapid initial kill. This mechanistic complementarity is supported by SAR evidence showing optimal C16 chain length for Gram-positive potency [3].

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